4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid
Description
4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid (Compound ID: Y030-1663) is a benzoic acid derivative featuring a cyclohexyl-substituted pyrrolidinone moiety linked via a carbamoyl group. Its molecular formula is C₁₈H₂₂N₂O₄, with a molecular weight of 330.39 g/mol and a CAS registry number of 931374-39-9 .
Properties
IUPAC Name |
4-[(1-cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16-10-13(11-20(16)15-4-2-1-3-5-15)17(22)19-14-8-6-12(7-9-14)18(23)24/h6-9,13,15H,1-5,10-11H2,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSLPWSINAZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, followed by acylation to introduce the cyclohexyl group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that 4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid exhibits several biological activities:
- Anticonvulsant Properties : The compound has been studied for its anticonvulsant effects, particularly in models of epilepsy. It may modulate neurotransmitter systems involved in seizure activity, similar to other compounds that target the benzodiazepine receptor .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
- Analgesic Activity : There is emerging evidence that the compound may serve as an analgesic, providing pain relief through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs) .
Therapeutic Applications
Given its biological activities, this compound has potential applications in various therapeutic areas:
Neurology
The anticonvulsant properties make it a candidate for further development in treating epilepsy and related disorders. The modulation of neurotransmitter systems could lead to new treatments with fewer side effects compared to current medications.
Pain Management
The analgesic properties suggest potential use in managing chronic pain conditions. Research could focus on its efficacy compared to established analgesics.
Anti-inflammatory Treatments
Its anti-inflammatory effects could be harnessed for developing treatments for autoimmune diseases or other inflammatory conditions.
Case Studies
Several studies have explored the applications of similar compounds, providing insights into the potential of this compound:
Mechanism of Action
The mechanism of action of 4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The compound’s uniqueness lies in its cyclohexyl-pyrrolidinone core. Comparisons with related derivatives highlight key structural differences:
Key Observations :
- Cyclohexyl vs. Aromatic Substitutents : The cyclohexyl group in the target compound likely increases steric bulk and lipophilicity compared to phenyl or pyrazole substituents in analogs like 16c . This could enhance blood-brain barrier penetration but reduce aqueous solubility.
Physicochemical Properties
- HPLC Retention : The target compound’s HPLC data is unreported, but analogs like 16c show retention times of 8.43 min with high purity (96.4%) .
- Solubility: The cyclohexyl group may reduce water solubility compared to polar substituents in 16c (hydroxyamino-oxoethyl) or Talotrexin (multiple carboxylates) .
Biological Activity
4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid (CAS No. 931374-39-9) is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is C18H22N2O4, with a molar mass of 330.38 g/mol. It is categorized as an irritant and has several synonyms, including STK288432 and 4-(1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDO)BENZOIC ACID .
Biological Activity Overview
Research indicates that this compound may influence various biological pathways, including:
- Proteasomal and Lysosomal Pathways : Studies have shown that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts, suggesting potential roles in cellular protein degradation and turnover .
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit anticancer properties against various cancer cell lines, including A549 lung adenocarcinoma cells. These compounds were noted for their ability to reduce cell viability significantly, indicating potential as chemotherapeutic agents .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit specific enzymes involved in cancer progression, such as cathepsins B and L, which are implicated in tumor growth and metastasis .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and other apoptotic pathways .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Case Study 1 : A study on a benzoic acid derivative indicated a significant increase in proteasome activity in treated fibroblasts, enhancing cellular protein degradation capabilities without cytotoxic effects at tested concentrations .
- Case Study 2 : Another investigation focused on a series of pyrrolidine derivatives revealed that modifications to the structure could lead to enhanced anticancer activity against A549 cells, with some compounds achieving over 60% reduction in cell viability compared to controls .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Biological Activity |
|---|---|---|---|---|
| This compound | 931374-39-9 | C18H22N2O4 | 330.38 | Anticancer, proteasome enhancement |
| Similar Derivative A | 12345678 | C18H24N2O4 | 332.38 | Antimicrobial |
| Similar Derivative B | 87654321 | C17H20N2O3 | 300.36 | Antioxidant |
Q & A
Q. What are the optimal synthetic routes for this compound, considering functional group compatibility?
Methodological Answer:
- Stepwise Synthesis : Begin with coupling the cyclohexyl-pyrrolidinone fragment to the benzoic acid core via amide bond formation. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carbonyl group for nucleophilic attack by the amine .
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency. For cyclization steps, toluene under reflux conditions may stabilize intermediates .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the benzoic acid core and amide linkage?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms the presence of the cyclohexyl group (δ 1.2–2.0 ppm, multiplet) and aromatic protons (δ 7.8–8.2 ppm). ¹³C NMR identifies the carbonyl groups (amide: ~168 ppm; benzoic acid: ~170 ppm) .
- IR Spectroscopy : Detect amide I (~1650 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 375.18) .
Q. How does the cyclohexyl group influence solubility and crystallinity?
Methodological Answer:
- Solubility : The hydrophobic cyclohexyl moiety reduces aqueous solubility. Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays.
- Crystallinity : X-ray diffraction of analogous compounds shows that steric hindrance from the cyclohexyl group can lead to distinct dihedral angles in the solid state (~15°–25° between aromatic and pyrrolidinone planes), affecting crystal packing .
Advanced Research Questions
Q. How can computational modeling predict conformational stability of the cyclohexyl-pyrrolidinone moiety?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate the compound in explicit solvents (e.g., water, chloroform) to assess flexibility of the cyclohexyl ring.
- Density Functional Theory (DFT) : Calculate energy minima for chair vs. boat conformations of the cyclohexyl group. B3LYP/6-31G(d) basis sets are recommended for accuracy .
- Docking Studies : Use AutoDock Vina to evaluate interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding with the amide linkage .
Q. What strategies address discrepancies in bioactivity data across in vitro assays?
Methodological Answer:
- Assay Standardization : Include positive controls (e.g., known enzyme inhibitors) and validate cell viability via MTT assays to rule out cytotoxicity .
- Sample Stability : Store stock solutions at –20°C with desiccants to prevent hydrolysis of the amide bond. Monitor degradation via HPLC at λ = 254 nm .
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability, particularly if synthetic yields fluctuate (±5% purity thresholds) .
Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods validate it?
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the pyrrolidinone ring .
- Chiral HPLC : Employ a Chiralpak IC column (hexane:isopropanol, 90:10) to resolve enantiomers. Retention time differences >2 min indicate baseline separation .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from DFT-optimized structures to confirm absolute configuration .
Q. What are the challenges in scaling up synthesis while maintaining reaction efficiency?
Methodological Answer:
- Batch Reactor Optimization : Use temperature-controlled reactors (±0.5°C) to manage exothermic amide coupling steps.
- Catalyst Recycling : Immobilize palladium catalysts on mesoporous silica for Suzuki-Miyaura cross-coupling steps, achieving ≥90% recovery .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and automate quenching at >95% conversion .
Q. How do modifications to the pyrrolidinone ring affect pharmacokinetics in preclinical models?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the 5-oxo group with thiocarbonyl to assess metabolic stability in liver microsomes.
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with LC-MS/MS quantification. Key parameters: t₁/₂ >4 hr, bioavailability >30% .
- Metabolite Identification : Use HR-MS/MS to detect phase I metabolites (e.g., hydroxylation at the cyclohexyl ring) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting crystallographic data on dihedral angles in related compounds?
Methodological Answer:
- Multi-Temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects. For example, dihedral angles in benzoic acid derivatives vary by ±3° due to lattice vibrations .
- Theoretical Validation : Compare experimental angles with DFT-optimized gas-phase structures. Discrepancies >5° suggest crystal packing forces dominate .
Q. Why do solubility studies report divergent logP values for this compound?
Methodological Answer:
- Measurement Protocols : Standardize shake-flask methods (pH 7.4 buffer, 24 hr equilibration). Avoid UV-based assays if the compound absorbs at 280 nm.
- Computational logP : Compare results from Molinspiration vs. ACD/Labs algorithms. Differences >0.5 units indicate parameterization issues in force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
